molecular formula C18H20ClN5O2 B2365703 9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-67-6

9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2365703
CAS RN: 873076-67-6
M. Wt: 373.84
InChI Key: NCUDDXZYSJFGAO-UHFFFAOYSA-N
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Description

The compound “9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It appears as a light white color and has a yield of 85% . This compound is part of a larger class of compounds known as pyrimidine-2,4-diones .


Synthesis Analysis

The synthesis of this compound and similar compounds involves multicomponent reactions . The reaction of urea with a beta-ketoester has been reported to furnish related compounds . The synthesis of these compounds can be achieved using both conventional methods and microwave-assisted irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex. X-ray diffraction analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds and weak C···π interactions are found in the structure .


Chemical Reactions Analysis

This compound and similar compounds have been reported to undergo various chemical reactions. For instance, thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . Chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring has been attempted, with the aim of improving the antiretroviral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 118–120 °C . The compound has been characterized using IR spectroscopy, 1H NMR, 13C NMR, and EI-Ms .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Researchers have synthesized derivatives of thiazolopyrimidine under microwave irradiation, yielding poly fused pyrimidines. These compounds exhibit enhanced yield, reduced reaction times, and environmental safety. The newly prepared derivatives were verified for their antimicrobial activities .

Anti-Inflammatory and Antinociceptive Effects

Thiazolopyrimidine derivatives, including this compound, have shown promise in anti-inflammatory and antinociceptive studies. For instance, a series of thiazolopyrimidine derivatives were designed and synthesized, and their anti-inflammatory and antinociceptive activities were evaluated .

Anticancer Potential

Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with our compound, have been explored as potential anticancer agents. Noteworthy examples include tyrosine kinase inhibitors (such as TKI-28) and cyclin-dependent kinase (CDK4) inhibitors . Additionally, pyrrolo[2,3-d]pyrimidine-based drugs like ruxolitinib, tofacitinib, and baricitinib are used in cancer treatment .

Other Biological Effects

Pyrimidine derivatives, including thiazolopyrimidines, have diverse biological effects. These include angiogenic effects, enzyme inhibition, anti-leshiminal activity, modulation of TRPV1, and anti-inflammatory properties. Thiazolopyrimidines have also demonstrated hypoglycemic, hypolipidemic, and antidiabetic activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activity. For instance, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . Additionally, in silico ADMET studies could be conducted to predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUDDXZYSJFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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